molecular formula C12H10N2O5 B2531245 Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate CAS No. 94110-86-8

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate

Cat. No.: B2531245
CAS No.: 94110-86-8
M. Wt: 262.221
InChI Key: ZTAWASGMGQOLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (ENQC) is a nitro-aromatic compound that has been studied extensively in recent years. It is a useful intermediate in the synthesis of various compounds and has been found to possess interesting biological activities.

Scientific Research Applications

Chemical Synthesis and Characterization

Research has demonstrated the preparation and characterization of various derivatives of quinoline carboxylates, showcasing their potential in chemical synthesis. For instance, Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its free acid were synthesized by chemical reduction. These compounds underwent subsequent reactions, like nucleophilic addition and cyclocondensation, leading to other complex structures. Analytical and spectral data confirmed the assigned structures of these compounds, indicating a robust method of synthesis and characterization (Zahra et al., 2007).

Anticancer Activity

Some derivatives related to Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate have shown potential in cancer treatment. A study aimed to synthesize new derivatives and test their anticancer effects against the breast cancer MCF-7 cell line. The synthesized compounds were validated using various spectroscopic and micro-analytical techniques, and some demonstrated significant anticancer activity compared to a reference compound (Gaber et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Properties

IUPAC Name

ethyl 8-nitro-4-oxo-3H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZKFRDLBJHFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl (2-nitroanilino)methylenemalonate (43 g) was added to refluxing diphenyl ether (600 ml). The mixture was stirred at reflux for 1.5 hours, then cooled to ambient temperature. Diethyl ether (600 ml) was added and the mixture filtered. The solid so obtained was washed with diethyl ether to give 3-ethoxycarbonyl-8-nitro-4-oxo-3,4-dihydroquinoline in 85% yield, mp 241-243° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.